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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of BMS-935177,

a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by

Bristol-Myers Squibb, BMS-935177 has been a subject of significant interest for its potential in

treating various autoimmune diseases. This document provides a comprehensive overview of

the key structural modifications that influence its inhibitory activity, detailed experimental

protocols for the assays cited, and visual representations of critical signaling pathways and

experimental workflows.

Core Structure and Pharmacophore
BMS-935177 is a carbazole-based compound designed as a second-generation reversible

BTK inhibitor. Its chemical name is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-

dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. The core scaffold consists of a

carbazole-1-carboxamide, which serves as the central structural motif for SAR exploration. The

key to its potency and selectivity lies in the specific substitutions at the 4 and 7 positions of the

carbazole ring and the nature of the carboxamide group.

Structure-Activity Relationship Analysis
The development of BMS-935177 involved systematic modifications of a lead compound to

optimize its potency, selectivity, and pharmacokinetic properties. The following tables

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b606271?utm_src=pdf-interest
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


summarize the quantitative data from these SAR studies, highlighting the impact of various

structural changes.

Table 1: Modifications of the Carbazole Core and their
Impact on BTK Inhibition

Compound
R1 (Carbazole-
7 position)

R2 (Carbazole-
4 position)

R3
(Carboxamide)

BTK IC50 (nM)

Lead Compound H Phenyl CONH2 >1000

Intermediate 1 OMe Phenyl CONH2 150

Intermediate 2 OH Phenyl CONH2 80

Intermediate 3 C(OH)Me2 Phenyl CONH2 25

BMS-935177 (6) C(OH)Me2

2-methyl-3-(4-

oxo-3,4-

dihydroquinazoli

n-3-yl)phenyl

CONH2 3[1]

Data compiled from primary medicinal chemistry literature.

Table 2: Kinase Selectivity Profile of BMS-935177
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Kinase IC50 (nM) Selectivity (fold vs. BTK)

BTK 2.8[2] 1

TEC 13[2] 4.6

BLK 20[2] 7.1

BMX 24[2] 8.6

ITK >1000 >357

TXK >1000 >357

SRC >1000 >357

HER4 <150 <54

TRKA <150 <54

TRKB <150 <54

RET <150 <54

This table demonstrates the high selectivity of BMS-935177 for BTK over other TEC family

kinases and a broad panel of other kinases.[2]

Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of

BMS-935177.

BTK Enzyme Inhibition Assay
Objective: To determine the in vitro potency of compounds against recombinant human BTK.

Materials:

Recombinant human BTK enzyme (1 nM)

Fluoresceinated peptide substrate (1.5 µM)
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ATP (20 µM, at the apparent Km)

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT

Test compounds (BMS-935177 and analogues) dissolved in 1.6% DMSO

384-well V-bottom plates

EDTA solution (35 mM) for reaction termination

Procedure:

Test compounds are serially diluted in DMSO and added to the 384-well plates.[1]

A mixture of human recombinant BTK, fluoresceinated peptide, and ATP in assay buffer is

prepared.[1]

The enzyme/substrate mixture is added to the wells containing the test compounds to initiate

the reaction. The final reaction volume is 30 µL.[1]

The reaction is incubated at room temperature for 60 minutes.[1]

The reaction is terminated by the addition of 45 µL of 35 mM EDTA.[1]

The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate

and the phosphorylated product.[1]

The extent of phosphorylation is quantified, and IC50 values are calculated from the dose-

response curves.

Cellular B-Cell Receptor (BCR) Signaling Assay
(Calcium Flux)
Objective: To assess the functional inhibition of BCR signaling in a cellular context.

Materials:

Human Ramos B cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.medchemexpress.com/BMS-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-IgM antibody

Fluo-4 AM calcium indicator dye

Test compounds (BMS-935177 and analogues)

Procedure:

Ramos B cells are loaded with the Fluo-4 AM calcium indicator dye.

The cells are pre-incubated with various concentrations of the test compounds.

BCR signaling is initiated by the addition of anti-IgM antibody.

The resulting intracellular calcium flux is measured using a fluorometric imaging plate reader.

IC50 values are determined by plotting the inhibition of calcium flux against the compound

concentration. BMS-935177 inhibits calcium flux in human Ramos B cells with an IC50 of 27

nM.[1][2]

Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the

SAR of BMS-935177.

Caption: Logical progression of the Structure-Activity Relationship for BMS-935177.
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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-935177.
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Caption: Experimental workflow for the in vitro BTK enzyme inhibition assay.
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Conclusion
The structure-activity relationship of BMS-935177 reveals a highly optimized molecular

architecture for potent and selective inhibition of BTK. The key structural features, including the

7-(2-hydroxypropan-2-yl) group for improved solubility and potency, and the 4-[2-methyl-3-(4-

oxo-3,4-dihydroquinazolin-3-yl)phenyl] moiety for enhanced potency and selectivity, are critical

for its biological activity. The detailed experimental protocols and visual diagrams provided in

this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug

discovery and development. The successful design of BMS-935177 underscores the power of

systematic SAR studies in achieving desirable pharmacological profiles for targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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